molecular formula C22H28ClN3O B10968425 N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yl)benzyl]piperazine-1-carboxamide

N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yl)benzyl]piperazine-1-carboxamide

Cat. No.: B10968425
M. Wt: 385.9 g/mol
InChI Key: BIHMYZOHJOIFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Substitution reactions:

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperazine derivative with an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)piperazine: Known for its psychoactive properties.

    N-(4-Methylphenyl)piperazine: Studied for its potential therapeutic effects.

    N-(4-Isopropylphenyl)piperazine: Investigated for its biological activities.

Uniqueness

N-(2-CHLORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C22H28ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H28ClN3O/c1-16(2)19-7-5-18(6-8-19)15-25-10-12-26(13-11-25)22(27)24-21-9-4-17(3)14-20(21)23/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27)

InChI Key

BIHMYZOHJOIFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)C)Cl

Origin of Product

United States

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